molecular formula C18H16O5 B040026 Intricatin CAS No. 124166-25-2

Intricatin

Cat. No.: B040026
CAS No.: 124166-25-2
M. Wt: 312.3 g/mol
InChI Key: LUVBNINCYAAMEQ-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethylstilbestrol diphosphate is a synthetic nonsteroidal estrogen. It is an ester of diethylstilbestrol with phosphoric acid and is used in the treatment of menopausal and postmenopausal disorders. It was also used formerly as a growth promoter in animals .

Scientific Research Applications

Diethylstilbestrol diphosphate has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: The compound is used in studies related to estrogen receptors and their functions.

    Medicine: It is used in the treatment of menopausal and postmenopausal disorders, as well as in cancer research.

    Industry: The compound has been used as a growth promoter in animals

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylstilbestrol diphosphate can be synthesized by reacting diethylstilbestrol with phosphoric acid. The reaction involves the esterification of the hydroxyl groups of diethylstilbestrol with phosphoric acid, resulting in the formation of diethylstilbestrol diphosphate .

Industrial Production Methods

The industrial production of diethylstilbestrol diphosphate involves the same esterification process but on a larger scale. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product. The product is then purified and packaged for use .

Chemical Reactions Analysis

Types of Reactions

Diethylstilbestrol diphosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones and epoxides, while reduction can yield dihydro derivatives .

Mechanism of Action

Diethylstilbestrol diphosphate exerts its effects by interacting with estrogen receptors. The compound diffuses into target cells and binds to estrogen receptors, leading to the activation of various signaling pathways. This interaction results in the modulation of gene expression and the regulation of various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethylstilbestrol diphosphate is unique due to its phosphate ester groups, which confer specific properties such as increased water solubility and different pharmacokinetics compared to other esters of diethylstilbestrol .

Properties

CAS No.

124166-25-2

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

(3E)-8-hydroxy-7-methoxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one

InChI

InChI=1S/C18H16O5/c1-21-13-5-3-11(4-6-13)9-12-10-23-18-14(16(12)19)7-8-15(22-2)17(18)20/h3-9,20H,10H2,1-2H3/b12-9+

InChI Key

LUVBNINCYAAMEQ-FMIVXFBMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\COC3=C(C2=O)C=CC(=C3O)OC

SMILES

COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3O)OC

Canonical SMILES

COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3O)OC

Synonyms

7,4'-dimethoxy-8-hydroxy-homoisoflavone
7,4'-dimethoxy-8-hydroxyhomoisoflavone
intricatin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Intricatin
Reactant of Route 2
Reactant of Route 2
Intricatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.